Isopropyl 6-bromopyridine-3-sulfonate
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Overview
Description
Isopropyl 6-bromopyridine-3-sulfonate is a chemical compound with the molecular formula C8H10BrNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and sulfonate groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 6-bromopyridine-3-sulfonate typically involves the bromination of pyridine derivatives followed by sulfonation. One common method is the bromination of 6-position of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromopyridine is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-bromopyridine-3-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Isopropyl 6-bromopyridine-3-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 6-bromopyridine-3-sulfonate depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine: Lacks the sulfonate group, making it less versatile in certain reactions.
Pyridine-3-sulfonic acid: Lacks the bromine atom, limiting its use in substitution reactions.
Isopropyl pyridine-3-sulfonate: Lacks the bromine atom, affecting its reactivity in coupling reactions.
Uniqueness
Isopropyl 6-bromopyridine-3-sulfonate is unique due to the presence of both bromine and sulfonate groups, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H10BrNO3S |
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Molecular Weight |
280.14 g/mol |
IUPAC Name |
propan-2-yl 6-bromopyridine-3-sulfonate |
InChI |
InChI=1S/C8H10BrNO3S/c1-6(2)13-14(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
InChI Key |
WLFHUVAGKZXXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)C1=CN=C(C=C1)Br |
Origin of Product |
United States |
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